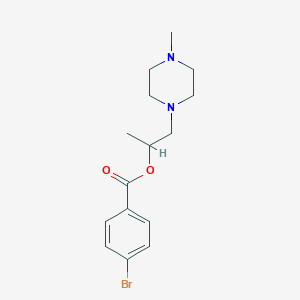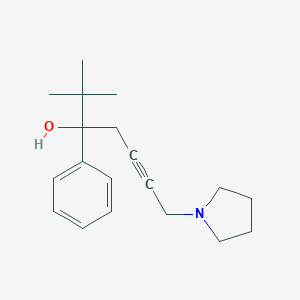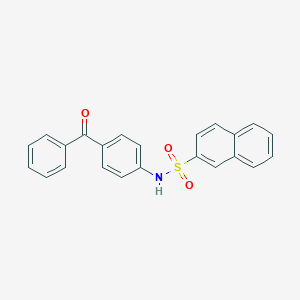
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate is a chemical compound that is used in scientific research. It is commonly referred to as MPB or MPBP. This compound is used in various research areas, including neuroscience, pharmacology, and medicinal chemistry. MPBP is a synthetic compound that is not found naturally in the environment.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum of cells. MPBP binds to the sigma-1 receptor with high affinity and specificity. The binding of MPBP to the sigma-1 receptor modulates its activity, which results in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. MPBP has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
MPBP is a useful tool for studying the function of the sigma-1 receptor in vitro and in vivo. It has high affinity and specificity for the sigma-1 receptor, which allows for the selective modulation of its activity. However, MPBP has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research involving MPBP. One area of interest is the development of new sigma-1 receptor ligands with improved pharmacological properties. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, the use of MPBP as a potential therapeutic agent for these diseases is an area of interest for future research.
In conclusion, 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate is a synthetic compound that is used in scientific research to study the function of the sigma-1 receptor. It has high affinity and specificity for the sigma-1 receptor and has various biochemical and physiological effects. Although it has limitations, MPBP is a useful tool for studying the sigma-1 receptor and has potential for future therapeutic applications.
Méthodes De Synthèse
The synthesis of MPBP involves the reaction of 4-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
MPBP is used in scientific research as a tool to study the function of neurotransmitter receptors in the brain. It is a selective ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. MPBP is also used to study the pharmacological effects of sigma-1 receptor agonists and antagonists.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-9-7-17(2)8-10-18)20-15(19)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Clé InChI |
JCMDEBQRGWWTRO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)
![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)
